N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyridine ring substituted with a hydroxyethyl group and a sulfonamide group attached to a dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-hydroxyethylamine and a suitable pyridine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the hydroxyethyl-substituted pyridine with the sulfonamide derivative under controlled conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The ketone group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism by which N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-4-methylbenzenesulfonamide: Has a single methyl group on the benzene ring.
Uniqueness
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide is unique due to the presence of both hydroxyethyl and dimethylbenzenesulfonamide groups, which may confer distinct chemical and biological properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-3-5-14(9-12(11)2)22(20,21)16-13-4-6-15(19)17(10-13)7-8-18/h3-6,9-10,16,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVIFJDBPVKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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